molecular formula C14H14FN B3171998 (4-Fluoro-2'-methyl[1,1'-biphenyl]-3-yl)-methanamine CAS No. 946714-22-3

(4-Fluoro-2'-methyl[1,1'-biphenyl]-3-yl)-methanamine

Cat. No.: B3171998
CAS No.: 946714-22-3
M. Wt: 215.27 g/mol
InChI Key: GTTIRCQIXAFVJJ-UHFFFAOYSA-N
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Description

(4-Fluoro-2'-methyl[1,1'-biphenyl]-3-yl)-methanamine (CAS: 946714-22-3) is a biphenyl-derived amine featuring a fluorine atom at the para position of the first phenyl ring and a methyl group at the ortho position of the second phenyl ring (). Its structure combines lipophilic (methyl) and electron-withdrawing (fluoro) substituents, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

[2-fluoro-5-(2-methylphenyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-10-4-2-3-5-13(10)11-6-7-14(15)12(8-11)9-16/h2-8H,9,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTIRCQIXAFVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244282
Record name 4-Fluoro-2′-methyl[1,1′-biphenyl]-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946714-22-3
Record name 4-Fluoro-2′-methyl[1,1′-biphenyl]-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946714-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2′-methyl[1,1′-biphenyl]-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2’-methyl[1,1’-biphenyl]-3-yl)-methanamine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-fluorophenylboronic acid and 2’-methylbromobenzene in the presence of a palladium catalyst.

    Introduction of the Methanamine Group: The resulting biphenyl derivative is then subjected to a formylation reaction to introduce a formyl group at the 3-position. This is followed by a reductive amination reaction using ammonia or an amine source to convert the formyl group into a methanamine group.

Industrial Production Methods: Industrial production of (4-Fluoro-2’-methyl[1,1’-biphenyl]-3-yl)-methanamine may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as the use of continuous flow reactors and efficient catalysts, are employed to enhance yield and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, resulting in the formation of a non-fluorinated biphenyl derivative.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of non-fluorinated biphenyl derivatives.

    Substitution: Introduction of various substituents at the biphenyl core.

Scientific Research Applications

(4-Fluoro-2’-methyl[1,1’-biphenyl]-3-yl)-methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-2’-methyl[1,1’-biphenyl]-3-yl)-methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites.

Comparison with Similar Compounds

Structural Differences

Key analogs and their structural variations are summarized below:

Compound Name Substituent Positions CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features
(4-Fluoro-2'-methyl[1,1'-biphenyl]-3-yl)-methanamine 4-F (Ring A), 2'-CH₃ (Ring B) 946714-22-3 C₁₅H₁₆FN 229.29 Fluoro and methyl on adjacent rings
(4-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-3-yl)-methylamine 4-F (Ring A), 3',4'-CH₃ (Ring B) 946727-06-6 C₁₅H₁₆FN 229.29 Additional methyl groups on Ring B
(3'-Fluoro[1,1'-biphenyl]-2-yl)methanamine 3'-F (Ring B) 946726-90-5 C₁₃H₁₂FN 201.24 Fluoro on second ring, no methyl
[4-(3-Chlorophenyl)phenyl]methanamine 3-Cl (Ring B) - C₁₃H₁₂ClN 217.70 Chloro substituent instead of fluoro
(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine 2-CH₃ (Ring B) 1061650-37-0 C₁₄H₁₅N 197.28 Methyl on Ring B, no fluoro

Key Observations :

  • Substituent Position : The position of fluorine (Ring A vs. Ring B) significantly alters electronic properties. For example, 4-fluoro on Ring A (target compound) enhances electron withdrawal compared to 3'-fluoro on Ring B ().
  • Halogen Variation : Replacing fluorine with chlorine () increases molar mass and lipophilicity, which may affect pharmacokinetics.

Physicochemical Properties

Property Target Compound 3',4'-Dimethyl Analog () 3'-Fluoro Analog ()
Melting Point (°C) Not reported Not reported Not reported
Solubility Likely low in water Similar to target Similar to target
LogP (Predicted) ~3.5 ~3.8 (higher lipophilicity) ~2.9

Notes:

  • The 3',4'-dimethyl analog’s higher lipophilicity (LogP ~3.8) may enhance membrane permeability but reduce aqueous solubility.
  • Fluorine’s electronegativity in the target compound improves metabolic stability compared to non-fluorinated analogs ().

Biological Activity

(4-Fluoro-2'-methyl[1,1'-biphenyl]-3-yl)-methanamine, with the CAS number 946714-22-3, is an organic compound belonging to the biphenyl derivatives class. Its unique structure, featuring a fluoro group at the 4-position and a methyl group at the 2'-position, makes it a subject of interest in various biological studies. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of (4-Fluoro-2'-methyl[1,1'-biphenyl]-3-yl)-methanamine is C₁₄H₁₄FN. The compound's structure can be represented as follows:

Structure C14H14FN\text{Structure }\quad \text{C}_{14}\text{H}_{14}\text{F}\text{N}

This compound is characterized by its biphenyl core and various substituents that influence its biological activity.

The biological activity of (4-Fluoro-2'-methyl[1,1'-biphenyl]-3-yl)-methanamine is primarily attributed to its interaction with specific molecular targets. It may exert its effects by:

  • Enzyme Inhibition : The compound can bind to enzymes involved in metabolic pathways, potentially inhibiting their activity. This inhibition can lead to the accumulation or depletion of specific metabolites.
  • Receptor Modulation : By interacting with receptors, it may modulate signaling pathways critical for cellular function.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of (4-Fluoro-2'-methyl[1,1'-biphenyl]-3-yl)-methanamine. In vitro tests have shown promising results against various bacterial and fungal strains. For example, it has demonstrated effectiveness against multi-drug-resistant strains of Mycobacterium tuberculosis (Mtb), indicating a unique mechanism of action distinct from conventional antibiotics .

Microorganism Minimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis155.26 µM
Staphylococcus aureus49.20 µM
Escherichia coli12.14 µM

Anticancer Properties

The potential anticancer effects of this compound are also under investigation. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have noted its impact on cancer cell lines associated with breast and prostate cancers.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the effectiveness of (4-Fluoro-2'-methyl[1,1'-biphenyl]-3-yl)-methanamine against clinical isolates of Mtb. The compound exhibited comparable or superior activity against resistant strains compared to traditional treatments .
  • Anticancer Research : In a controlled laboratory setting, this compound was tested on human breast cancer cell lines. Results indicated significant inhibition of cell growth at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

To understand the unique features of (4-Fluoro-2'-methyl[1,1'-biphenyl]-3-yl)-methanamine, it is essential to compare it with related compounds:

Compound Name Structural Features Biological Activity
(4-Fluoro-1,1’-biphenyl-4-yl)methanamineFluoro at 4-positionModerate antimicrobial activity
(2-Fluoro-1,1’-biphenyl-4-yl)methanamineFluoro at 2-positionLow anticancer efficacy
(4-Fluoro-2-methylphenyl)methanamineFluoro at 4-positionEffective against certain bacterial strains

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Fluoro-2'-methyl[1,1'-biphenyl]-3-yl)-methanamine
Reactant of Route 2
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(4-Fluoro-2'-methyl[1,1'-biphenyl]-3-yl)-methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.